REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:6].[H-].[Na+]>C1COCC1>[O:11]1[CH2:12][CH2:13][CH:8]([N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH2:9][CH2:10]1 |f:1.2|
|
Name
|
|
Quantity
|
19.96 g
|
Type
|
reactant
|
Smiles
|
ClCCNC(=O)NC1CCOCC1
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
9.66 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion wise
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temp overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched via slow addition of saturated NH4Cl (50 mL)
|
Type
|
ADDITION
|
Details
|
Brine (30 mL) was added
|
Type
|
STIRRING
|
Details
|
to stir for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer extracted with EtOAc (2×) and THF (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford a white gummy solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (5% MeOH in CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |